molecular formula C9H7N3O B1521951 4-Azidocinnamaldehyde CAS No. 22736-78-3

4-Azidocinnamaldehyde

Cat. No.: B1521951
CAS No.: 22736-78-3
M. Wt: 173.17 g/mol
InChI Key: MFGPIUGUWLAIGM-UHFFFAOYSA-N
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Description

4-Azidocinnamaldehyde is an organic compound with the molecular formula C9H7N3O. It is a derivative of cinnamaldehyde, where the phenyl group is substituted with an azido group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidocinnamaldehyde typically involves the azidation of 4-aminocinnamaldehyde. The process begins with the nitration of cinnamaldehyde to form 4-nitrocinnamaldehyde, which is then reduced to 4-aminocinnamaldehyde. The final step involves the conversion of the amino group to an azido group using sodium azide under acidic conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azidocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an acidic medium.

Major Products Formed

    Oxidation: 3-(4-Azidophenyl)prop-2-enoic acid.

    Reduction: 3-(4-Aminophenyl)prop-2-enal.

    Substitution: Various azido derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azidocinnamaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of azido derivatives and other functionalized compounds.

    Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of azido-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azidocinnamaldehyde involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. Additionally, the aldehyde group can form Schiff bases with amines, further expanding its utility in chemical biology .

Comparison with Similar Compounds

Similar Compounds

    4-Azidocinnamaldehyde: Similar structure but lacks the prop-2-enal moiety.

    3-(4-Methoxyphenyl)-2-propenal: Similar structure but with a methoxy group instead of an azido group.

Uniqueness

This compound is unique due to the presence of both an azido group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation studies .

Properties

IUPAC Name

3-(4-azidophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGPIUGUWLAIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659787
Record name 3-(4-Azidophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22736-78-3
Record name 3-(4-Azidophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Azidocinnamaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Azidobenzaldehyde (14.71 g, 0.1 mol) was dissolved in a solvent mixture of isopropyl alcohol (50 g) and pure water (15 g). Under cooling in an ice bath, sodium hydroxide (1 g) dissolved in pure water (10 g) was added to the solution, and the resultant mixture was stirred for ten minutes. Acetaldehyde (4.41 g, 0.1 mol) was added to the mixture, and the resultant mixture was stirred for two hours at the same temperature. Subsequently, acetaldehyde (4.41 g, 0.1 mol) was again added to the mixture, and the resultant mixture was stirred for a further three hours. The formed precipitates were collected through filtration and dried, to thereby yield 4.82 g of p-azido-cinnamaldehyde as brown solid (yield: 28%) as a mixture containing acetaldehyde (2.7%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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